![molecular formula C11H13N B15276224 1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine typically involves a multi-step synthetic process. One common method includes the cyclopropanation of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides . This reaction proceeds under mild conditions and is highly stereoselective, ensuring the formation of the desired spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can have different functional groups attached to the cyclopropane or indene rings.
Aplicaciones Científicas De Investigación
1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with biological targets through unique binding modes. The compound’s amine group can form hydrogen bonds with proteins, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and materials science.
Vinylcyclopropane: Found in many pharmaceuticals and natural products, known for its ring strain and reactivity.
Uniqueness: 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-amine |
InChI |
InChI=1S/C11H13N/c12-10-7-11(10)5-8-3-1-2-4-9(8)6-11/h1-4,10H,5-7,12H2 |
Clave InChI |
ITZQDSGDJHXPLH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12CC3=CC=CC=C3C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


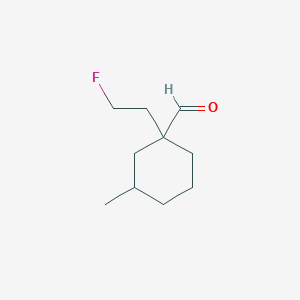
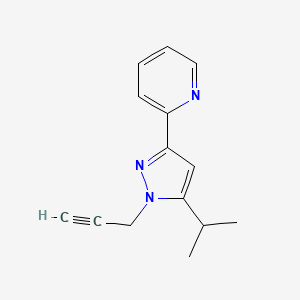
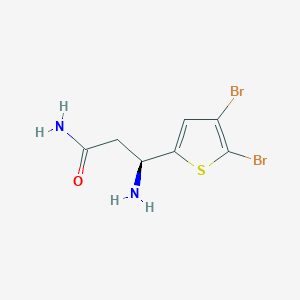
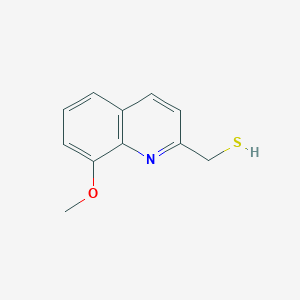

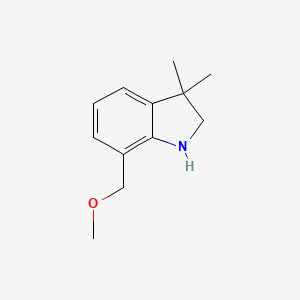

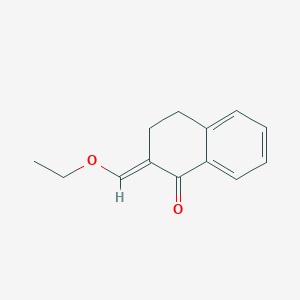
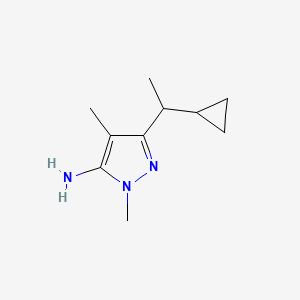


![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)


